molecular formula C12H7F2NO B8794367 3-(3,5-Difluorophenyl)picolinaldehyde

3-(3,5-Difluorophenyl)picolinaldehyde

Cat. No. B8794367
M. Wt: 219.19 g/mol
InChI Key: REPRBYWPTHUUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Difluorophenyl)picolinaldehyde is a useful research compound. Its molecular formula is C12H7F2NO and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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properties

Product Name

3-(3,5-Difluorophenyl)picolinaldehyde

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

3-(3,5-difluorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H7F2NO/c13-9-4-8(5-10(14)6-9)11-2-1-3-15-12(11)7-16/h1-7H

InChI Key

REPRBYWPTHUUNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-pyridine-2-carbaldehyde (1.2 g, 6.45 mmol) dissolved in ethylene glycol dimethyl ether (25 mL), THF (10 mL) and saturated solution of Na2CO3 (9 mL) was added 3,5 difluorophenyl boronic acid (1.12 g, 7.10 mmol). Purge the mixture with Ar gas (10 min). To this mixture was added Pd(PPh3)4 (373 mg, 0.33 mmol) and stir under a positive pressure of Ar at 90° C. for 16 hours. The reaction mixture was quenched with a solution of saturated NaHCO3 (50 mL). Extract with CH2Cl2 (2×50 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated in vacuo to afford a light yellow oil. Purification via column chromatography on silica gel (CH2Cl2:MeOH: 80:20, v/v/v) afforded 3-(3,5-difluoro-phenyl)-pyridine-2-carbaldehyde as a white solid (0.86 g, 61%). 1H NMR (CDCl3) δ 6.59 (m, 1H), 6.92 (m, 2H), 7.60 (m, 1H), 7.76 (d, 1H, J=7.5 Hz), 8.88 (d, 1H, J=3.5 Hz), 10.11 (s, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
373 mg
Type
catalyst
Reaction Step Three

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